molecular formula C15H12N2 B12831943 2-(2-Methylphenyl)quinoxaline CAS No. 105702-07-6

2-(2-Methylphenyl)quinoxaline

Cat. No.: B12831943
CAS No.: 105702-07-6
M. Wt: 220.27 g/mol
InChI Key: QFRFRSFOUUSHMJ-UHFFFAOYSA-N
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Description

2-(o-Tolyl)quinoxaline is a nitrogen-containing heterocyclic compound that features a quinoxaline core substituted with an ortho-tolyl group. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications . The presence of the ortho-tolyl group enhances the compound’s chemical properties, making it a valuable molecule in synthetic chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(o-Tolyl)quinoxaline typically involves the condensation of ortho-phenylenediamine with an ortho-tolyl-substituted 1,2-dicarbonyl compound. One common method is the reaction of ortho-phenylenediamine with ortho-tolylglyoxal in the presence of a catalyst such as ammonium bifluoride in aqueous ethanol, yielding high product efficiency . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of 2-(o-Tolyl)quinoxaline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Green chemistry principles, such as using less toxic solvents and catalysts, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(o-Tolyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(o-Tolyl)quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(o-Tolyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: 2-(o-Tolyl)quinoxaline is unique due to the presence of the ortho-tolyl group, which enhances its chemical reactivity and biological activity compared to its parent compound, quinoxaline. This substitution makes it a more versatile and potent molecule for various applications .

Properties

CAS No.

105702-07-6

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(2-methylphenyl)quinoxaline

InChI

InChI=1S/C15H12N2/c1-11-6-2-3-7-12(11)15-10-16-13-8-4-5-9-14(13)17-15/h2-10H,1H3

InChI Key

QFRFRSFOUUSHMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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